2-(But-2-ynyloxy)pyridine-4-carbothioamide
Overview
Description
2-(But-2-ynyloxy)pyridine-4-carbothioamide is a chemical compound with the molecular formula C10H10N2OS It is characterized by the presence of a pyridine ring substituted with a but-2-ynyloxy group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-ynyloxy)pyridine-4-carbothioamide typically involves the reaction of 2-chloropyridine-4-carbothioamide with but-2-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the but-2-ynyloxy group, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the carbothioamide group, to yield corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(But-2-ynyloxy)pyridine-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(But-2-ynyloxy)pyridine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The but-2-ynyloxy group and the carbothioamide group can participate in various chemical interactions, including hydrogen bonding and covalent bonding, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 2-(But-2-ynyloxy)pyridine-4-carboxamide
- 2-(But-2-ynyloxy)pyridine-4-carbothioate
- 2-(But-2-ynyloxy)pyridine-4-carboxylic acid
Comparison: 2-(But-2-ynyloxy)pyridine-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity compared to its analogs with carboxamide, carbothioate, or carboxylic acid groups. This uniqueness makes it valuable for specific applications where the carbothioamide functionality is required.
Properties
IUPAC Name |
2-but-2-ynoxypyridine-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-3-6-13-9-7-8(10(11)14)4-5-12-9/h4-5,7H,6H2,1H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEZOYNIAPLKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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